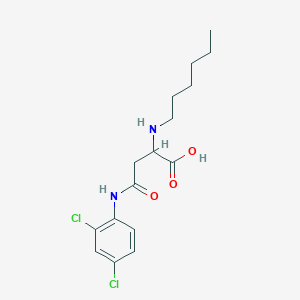
4-((2,4-Dichlorophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains elements of dichlorophenyl, hexylamino, and oxobutanoic acid groups .
Molecular Structure Analysis
The molecular structure of such a compound would likely be complex, given the presence of multiple functional groups. It would likely have regions of polarity due to the presence of the amino and carboxylic acid groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence a compound’s properties .
科学的研究の応用
Molecular Docking and Structural Analysis
Research has focused on the spectroscopic, structural, and theoretical analysis of derivatives similar to 4-((2,4-Dichlorophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid. Studies using molecular docking, vibrational spectroscopy, and Density Functional Theory (DFT) calculations have provided insights into the stability, reactivity, and non-linear optical properties of these compounds. Notably, derivatives have shown potential in inhibiting Placenta Growth Factor (PIGF-1), suggesting potential pharmacological importance (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Vibrational Spectroscopy and Supramolecular Studies
Further research on chloramphenicol derivatives, closely related in structure to 4-((2,4-Dichlorophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid, has employed vibrational spectroscopy and single-crystal X-ray diffraction. These studies have highlighted significant interactions involving hydrogen bonds, which are crucial for understanding the material's crystal structure and properties (Fernandes et al., 2017).
Nonlinear Optical Materials
Another strand of research has investigated the optical and electronic properties of related compounds, including their potential as nonlinear optical materials. Through comprehensive vibrational spectroscopy and molecular structure analysis, these studies aim to evaluate the compounds' suitability for various optical applications (Raju et al., 2015).
Liquid Crystalline Properties
Research into the liquid crystalline properties of specific derivatives has revealed the potential of these materials for creating new macromolecules with side-chain liquid crystals. This line of inquiry focuses on the synthesis, characterization, and application of liquid crystalline monomers derived from 4-oxobutanoic acid derivatives (López-Velázquez et al., 2012).
ELISA Development for Insecticide Analysis
In the field of analytical chemistry, derivatives have been synthesized for the development of competitive indirect enzyme-linked immunosorbent assays (ELISAs). These assays aim to determine residues of specific insecticides in agricultural samples, demonstrating the chemical's utility in enhancing food safety monitoring (Zhang et al., 2008).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(2,4-dichloroanilino)-2-(hexylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O3/c1-2-3-4-5-8-19-14(16(22)23)10-15(21)20-13-7-6-11(17)9-12(13)18/h6-7,9,14,19H,2-5,8,10H2,1H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDDDWBTTWQOJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(CC(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,4-Dichlorophenyl)amino)-2-(hexylamino)-4-oxobutanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-difluorobenzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2920021.png)
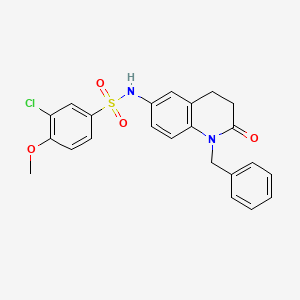
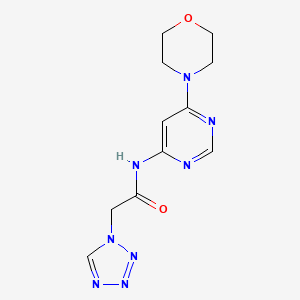

![N1-(4-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2920030.png)

![6-(4-Chlorophenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2920032.png)
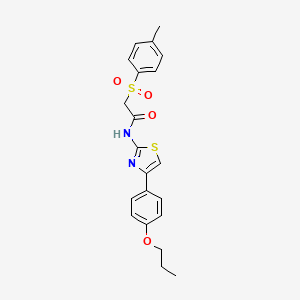

![Benzyl[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B2920036.png)
![4-chloro-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2920037.png)
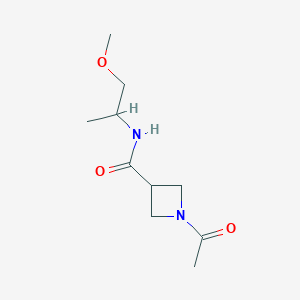
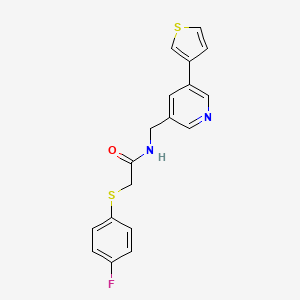
![N-(2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2920043.png)